

# Certificate of Analysis: 2-Acetamidobenzamide-d3 - A Technical Guide

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## Compound of Interest

Compound Name: 2-Acetamidobenzamide-d3

Cat. No.: B15142575

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For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the analytical specifications and methodologies for the characterization of **2-Acetamidobenzamide-d3**. This deuterated analog of 2-Acetamidobenzamide serves as a valuable internal standard in quantitative bioanalytical assays and as a tool in metabolic studies. The inclusion of three deuterium atoms on the acetyl methyl group provides a distinct mass shift, enabling sensitive and specific detection by mass spectrometry.

## Physicochemical Properties

The fundamental physical and chemical properties of **2-Acetamidobenzamide-d3** are summarized below. These characteristics are essential for handling, storage, and application of the compound in a research setting.

Property	Specification
Chemical Name	2-(Acetyl-d3-amino)benzamide
Synonyms	o-(Acetamido-d3)benzamide
Molecular Formula	C <sub>9</sub> H <sub>7</sub> D <sub>3</sub> N <sub>2</sub> O <sub>2</sub>
Molecular Weight	181.21 g/mol
CAS Number	Not available
Appearance	White to off-white solid
Solubility	Soluble in DMSO and Methanol

## Analytical Specifications

The following tables detail the analytical tests performed to ensure the identity, purity, and quality of **2-Acetamidobenzamide-d3**.

### Identity Confirmation

Test	Method	Specification
<sup>1</sup> H-NMR Spectroscopy	Bruker 400 MHz	Conforms to structure
Mass Spectrometry (ESI+)	LC-MS/MS	[M+H] <sup>+</sup> = 182.2 ± 0.5 amu
<sup>13</sup> C-NMR Spectroscopy	Bruker 100 MHz	Conforms to structure

### Purity and Impurity Profile

Test	Method	Specification
Chemical Purity (HPLC)	UV at 254 nm	≥ 98.0%
Isotopic Purity	Mass Spectrometry	≥ 99% Deuterium Incorporation
Residual Solvents	GC-HS	Meets USP <467> requirements
Water Content (Karl Fischer)	Titration	≤ 0.5%

## Experimental Protocols

Detailed methodologies for the key analytical experiments are provided below.

### HPLC Method for Chemical Purity

- Instrumentation: Agilent 1260 Infinity II HPLC system with a Diode Array Detector.
- Column: C18, 4.6 x 150 mm, 5  $\mu$ m.
- Mobile Phase:
  - A: 0.1% Formic acid in Water
  - B: 0.1% Formic acid in Acetonitrile
- Gradient:

Time (min)	%A	%B
0	95	5
20	5	95
25	5	95
26	95	5

| 30 | 95 | 5 |

- Flow Rate: 1.0 mL/min.
- Injection Volume: 10  $\mu$ L.
- Detection: 254 nm.

### Mass Spectrometry for Identity and Isotopic Purity

- Instrumentation: Sciex Triple Quad 5500 Mass Spectrometer with an electrospray ionization (ESI) source.

- Method: A sample solution is infused directly into the mass spectrometer.
- Ionization Mode: Positive.
- Scan Type: Full scan from m/z 100-300.
- Data Analysis: The mass spectrum is analyzed to confirm the mass of the protonated molecule  $[M+H]^+$ . Isotopic purity is determined by comparing the peak intensities of the deuterated species (d3) to the non-deuterated (d0) and partially deuterated (d1, d2) species.

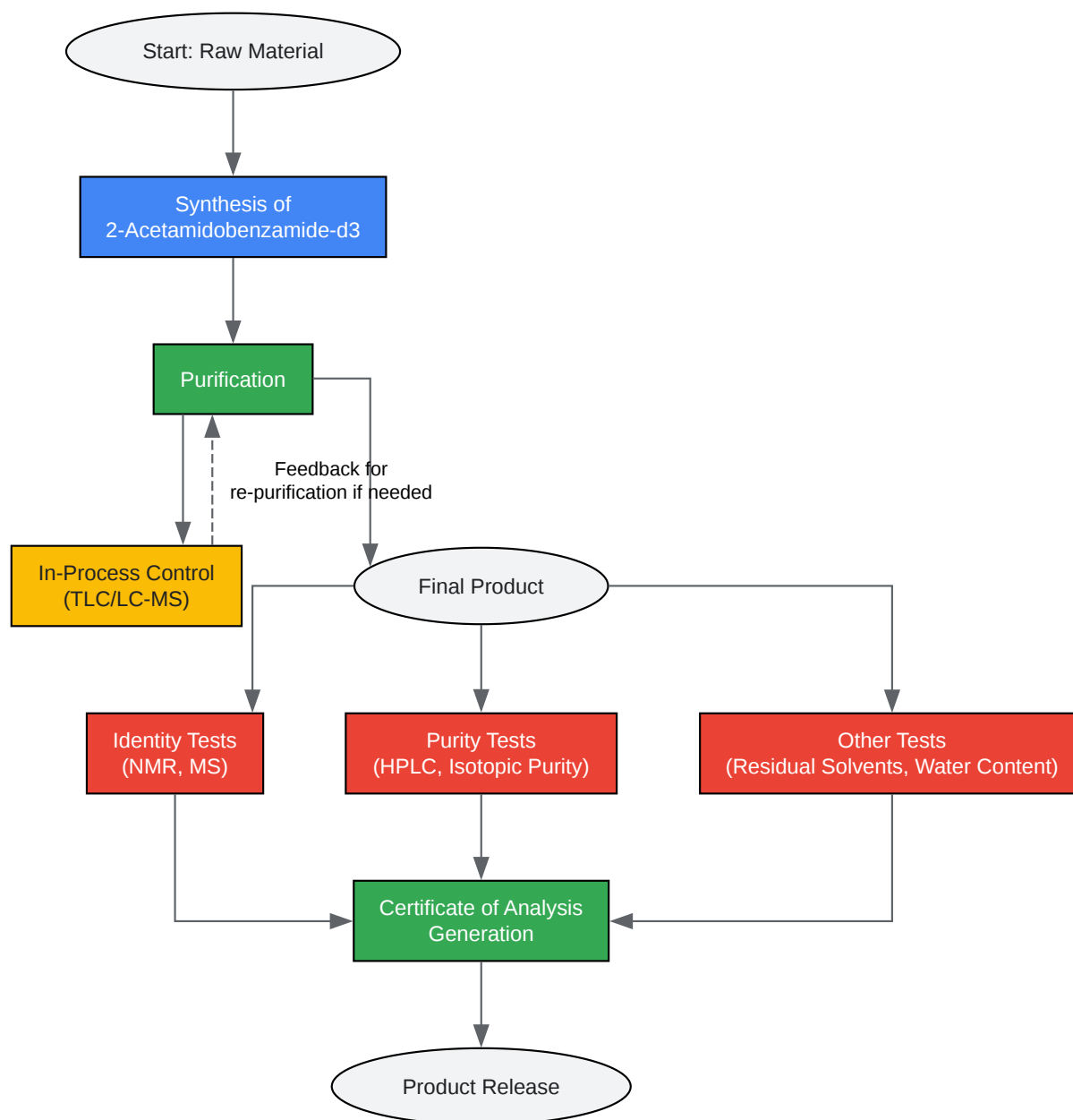
## NMR Spectroscopy for Structural Confirmation

- Instrumentation: Bruker Avance III 400 MHz NMR Spectrometer.
- Solvent: DMSO-d<sub>6</sub>.
- <sup>1</sup>H-NMR: The spectrum is acquired to confirm the absence of a singlet corresponding to the acetyl methyl protons and to verify the signals of the aromatic and amide protons.
- <sup>13</sup>C-NMR: The spectrum is analyzed to confirm the number and types of carbon atoms consistent with the structure.

## Visualizations

### Analytical Workflow for Quality Control

The following diagram illustrates the logical flow of the quality control process for the release of **2-Acetamidobenzamide-d3**.

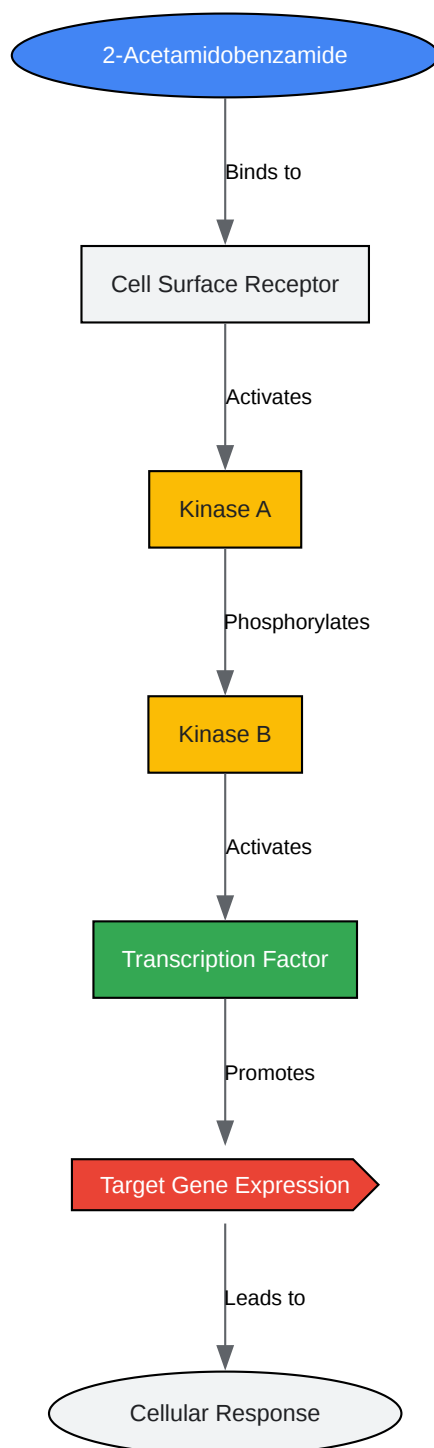


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Caption: Quality Control Workflow for **2-Acetamidobenzamide-d3**.

## Signaling Pathway (Hypothetical Application)

While **2-Acetamidobenzamide-d3** itself is not a signaling molecule, its non-deuterated counterpart may be investigated for its effects on cellular pathways. The following is a hypothetical signaling pathway diagram for illustrative purposes.



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Caption: Hypothetical Cellular Signaling Pathway.

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